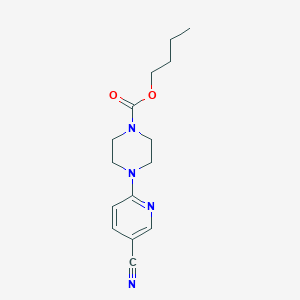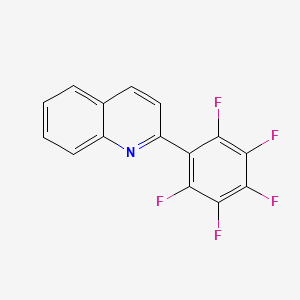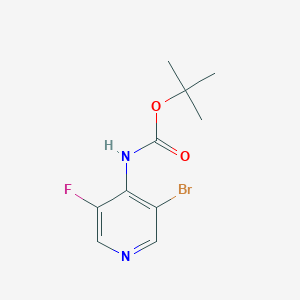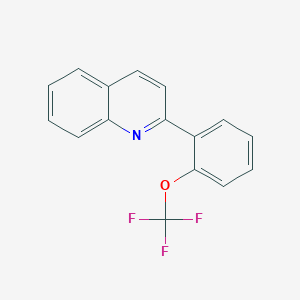
Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N4O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperazine ring substituted with a cyanopyridine moiety and a butyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-cyanopyridine-2-carboxylic acid with piperazine and butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 5-cyanopyridine-2-carboxylic acid is reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate 4-(5-cyanopyridin-2-yl)piperazine.
Step 2: The intermediate is then treated with butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl ester group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The piperazine ring and cyanopyridine moiety play crucial roles in the binding process, influencing the compound’s affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is unique due to its cyanopyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C15H20N4O2 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N4O2/c1-2-3-10-21-15(20)19-8-6-18(7-9-19)14-5-4-13(11-16)12-17-14/h4-5,12H,2-3,6-10H2,1H3 |
InChI-Schlüssel |
ZOMHOKDNOXGNJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11837435.png)




![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11837481.png)



![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)
![8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine](/img/structure/B11837506.png)


